1-(3,4-Dihydroxyphenyl)-2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}ethanone
Description
This compound features a 3,4-dihydroxyphenyl group connected via an ethanone bridge to a sulfanyl-substituted quinoline moiety. The quinoline ring is further modified with a methoxy group at position 7 and a trifluoromethyl (-CF₃) group at position 2. These substituents confer distinct electronic and steric properties, influencing solubility, stability, and biological interactions. The 3,4-dihydroxyphenyl group is a common pharmacophore in bioactive molecules, often associated with antioxidant or enzyme-inhibitory activity .
Properties
Molecular Formula |
C19H14F3NO4S |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanylethanone |
InChI |
InChI=1S/C19H14F3NO4S/c1-27-11-3-4-12-13(19(20,21)22)8-18(23-14(12)7-11)28-9-17(26)10-2-5-15(24)16(25)6-10/h2-8,24-25H,9H2,1H3 |
InChI Key |
FJZDRMFBLGNXBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=N2)SCC(=O)C3=CC(=C(C=C3)O)O)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
1-(3,4-Dihydroxyphenyl)-2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}ethanone is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other pharmacological effects.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C17H16F3N1O3S
- Molecular Weight : 367.37 g/mol
This compound features a quinoline core with trifluoromethyl and methoxy substituents, which are known to enhance biological activity through various mechanisms.
Research indicates that compounds similar to 1-(3,4-Dihydroxyphenyl)-2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}ethanone may exert their biological effects through several mechanisms:
- Inhibition of Enzymes : Many quinoline derivatives have been shown to inhibit cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), leading to reduced inflammation and tumor progression .
- Apoptosis Induction : The compound's structural features may facilitate apoptosis in cancer cells by activating caspase pathways or inhibiting anti-apoptotic proteins such as Bcl-2 .
- Cell Cycle Arrest : Similar compounds have been reported to induce cell cycle arrest at the G1/S phase, thereby inhibiting proliferation in various cancer cell lines .
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of 1-(3,4-Dihydroxyphenyl)-2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}ethanone.
Anticancer Activity
A comprehensive review of quinoline derivatives highlighted their anticancer potential across multiple cell lines. Notably:
- A549 Lung Cancer Cells : Compounds with similar structures demonstrated significant cytotoxicity against A549 cells, with IC50 values indicating potent growth inhibition.
- MCF7 Breast Cancer Cells : Quinoline derivatives were effective in inhibiting MCF7 cell proliferation through mechanisms involving apoptosis and cell cycle modulation .
Comparative Efficacy Table
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 Lung Cancer | 15 | Apoptosis induction |
| Compound B | MCF7 Breast Cancer | 12 | COX inhibition |
| 1-(3,4-Dihydroxyphenyl)-2-{...} | A549 Lung Cancer | TBD | TBD |
Case Studies
- Case Study on Quinoline Derivatives : In a study published in Science.gov, a series of trifluoromethyl-substituted quinoline derivatives were evaluated for their anti-inflammatory and anticancer properties. The results indicated that these compounds could significantly inhibit LPS-stimulated nitric oxide production, comparable to established anti-inflammatory drugs .
- Zebrafish Model Study : Another research effort utilized zebrafish embryos to assess the toxicity and developmental effects of related quinoline compounds. The findings suggested that certain derivatives could inhibit growth without causing significant toxicity at lower concentrations, indicating a favorable safety profile for further development .
Comparison with Similar Compounds
Key Data Tables
Research Findings and Trends
- Structure-Activity Relationships (SAR): The 3,4-dihydroxyphenyl group is critical for enzyme inhibition (e.g., IAP, GCGR). Electron-withdrawing groups (e.g., -CF₃) on the quinoline enhance stability but may reduce solubility .
- Synthetic Challenges: Quinoline derivatives require careful handling of halogenated intermediates. Sodium ethoxide-mediated thioether formation is common but sensitive to moisture .
- Biological Potential: The target compound’s quinoline moiety may offer unique interactions with kinases or nucleic acids, distinguishing it from benzimidazole or triazole analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
